molecular formula C11H22O3 B126752 3-Hydroxyundecanoic acid CAS No. 40165-88-6

3-Hydroxyundecanoic acid

Cat. No.: B126752
CAS No.: 40165-88-6
M. Wt: 202.29 g/mol
InChI Key: FARPMBPKLYEDIL-UHFFFAOYSA-N
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Description

3-Hydroxy fatty acid. Use as standard, in analysis and biological systems. See similar compounds
3-hydroxy Undecanoic acid is a hydroxylated fatty acid that has been found in S. algae, LPS extracted from clinical isolates of B. catarrhalis, and methyl-branched poly(3-hydroxyalkanoate) (PHA) polymers produced by P. flava isolated from oil-contaminated soil. It inhibits sodium current in axons dissected from mantles of giant squid (D. bleekeri) with an ED50 value of 0.46 mM.
elongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. Thus, is considered to be a fatty acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

Biological Production and Purification

3-Hydroxyundecanoic acid can be produced through biotechnological methods. One study discusses an efficient method to prepare enantiomerically pure this compound from polyhydroxyalkanoates (PHAs) accumulated by Pseudomonas putida GPo1. The overall yield based on released monomers was around 78 wt% for certain 3-hydroxy acids, including this compound, with a purity of over 95 wt%. The study also explored the antimicrobial activities of these monomers (Ruth et al., 2007).

Chemo-enzymatic Synthesis

A chemoenzymatic synthetic method for 11-hydroxyundecanoic acid, closely related to this compound, has been investigated. This method used biotransformation of ricinoleic acid into the ester via 12-ketooleic acid, driven by recombinant Escherichia coli cells. The overall molar yield of the final product from ricinoleic acid was 55% based on the biotransformation and chemical transformation conversion yields of 84% and 65%, respectively (Jang et al., 2016).

Enzyme-catalysed Polymerization

Enzyme-catalysed condensation polymerization of 11-hydroxyundecanoic acid, which shares structural similarities with this compound, has been reported using the lipase from Candida cylindracea. This process achieved molecular weights up to 35,000, indicating potential applications in creating high-molecular-weight polyesters (O'Hagan & Zaidi, 1994).

Bio-based Production of Derivatives

This compound, as a component of the broader family of 3-hydroxy acids, is potentially valuable for the production of bio-based platform chemicals. The biosynthesis of 3-hydroxypropionic acid (3-HP), a closely related compound, has been extensively researched. Studies have explored microbial biosynthesis pathways for 3-HP, highlighting its applications in creating novel polymer materials and other derivatives, which could also be relevant for this compound (Kumar, Ashok, & Park, 2013).

Antimicrobial Properties

A study on a new fatty acid glucoside isolated from an endophytic fungus demonstrated modest inhibitory effects on Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The structure was identified as R-3-hydroxyundecanoic acid methylester-3-O-α-l-rhamnopyranoside, suggesting potential antimicrobial applications of derivatives of this compound (Zeng et al., 2012).

Safety and Hazards

Personal precautions, protective equipment, and emergency procedures include using personal protective equipment, avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

3-Hydroxyundecanoic acid is a medium-chain hydroxy acid . It is a very hydrophobic molecule, practically insoluble in water, and relatively neutral It is used in various applications such as target validation, assay development, hts/hcs, mechanism studies, biomarker expression, and development .

Mode of Action

One study mentions the selective deoxygenation of bio-derivable this compound to either linear alkanes or secondary alcohols in aqueous phase and h2-atmosphere over supported metal catalysts . This suggests that this compound may interact with its targets through a process of deoxygenation.

Biochemical Pathways

It is known that this compound is a member of a large family of renewable and biodegradable bio-polyesters known as polyhydroxyalkanoates (phas) . These are built by ®-3-hydroxy fatty acid monomers varying from 3 to 5 carbon atoms (short-chain-length PHAs, scl-PHA) and from 6 to 14 carbons (medium-chain-length PHAs, mcl-PHA) .

Pharmacokinetics

It is known that this compound is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . This suggests that the compound’s bioavailability may be influenced by these properties.

Result of Action

One study mentions the selective deoxygenation of bio-derivable this compound to either linear alkanes or secondary alcohols . This suggests that the compound’s action results in the production of these substances.

Action Environment

It is known that this compound is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . This suggests that the compound’s action, efficacy, and stability may be influenced by these properties.

Biochemical Analysis

Biochemical Properties

3-Hydroxyundecanoic acid is a hydroxy fatty acid . It is used as a standard in analysis and biological systems . The concentrations of 3-hydroxy fatty acids in the supernatant follow bacterial growth .

Cellular Effects

Racemic mixtures of saturated 3-hydroxy fatty acids, including this compound, have shown antifungal activity against different molds and yeasts . This suggests that this compound may have a role in cellular defense mechanisms against fungal pathogens.

Temporal Effects in Laboratory Settings

The concentrations of this compound and other 3-hydroxy fatty acids in the supernatant follow bacterial growth . This suggests that the production and release of these compounds may be a dynamic process that changes over time. More detailed studies are needed to understand the temporal effects of this compound in laboratory settings.

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-defined. It is known to be a hydroxy fatty acid

Properties

IUPAC Name

3-hydroxyundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARPMBPKLYEDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Hydroxyundecanoic acid in bacterial lipopolysaccharides (LPS)?

A: this compound is a constituent of lipid A, the hydrophobic anchor of LPS, in several bacterial species. For instance, it's found in the LPS of Pseudomonas pertucinogena [], Pectinatus cerevisiiphilus, and P. frisingensis []. Its presence, alongside other 3-hydroxy acids, contributes to the structural integrity and biological activity of LPS, a potent immunostimulatory molecule.

Q2: How does the presence of this compound in bacterial LPS impact their classification?

A: The fatty acid composition of LPS, including the presence of this compound, can be a valuable chemotaxonomic marker. In the case of Pseudomonas pertucinogena, the identification of this compound and other 3-hydroxy acids in its bound lipids supported its distinction as a separate species within the genus Pseudomonas [].

Q3: Can this compound be found in marine organisms other than bacteria?

A: Yes, this compound has been isolated from a marine-derived fungus associated with the mangrove plant Scyphiphora hydrophyllacea []. This finding highlights the diverse origins of this compound and its potential significance in various marine ecosystems.

Q4: What are the potential applications of this compound derived from natural sources?

A: Research suggests that this compound, particularly when part of larger molecules like the fatty acid glycoside found in the Scyphiphora hydrophyllacea-associated fungus, exhibits modest inhibitory activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) []. This discovery points towards potential applications in developing new antimicrobial agents.

Q5: How is this compound extracted and purified from bacterial sources?

A: While specific extraction methods for this compound are not detailed in the provided research, LPS extraction protocols, like the phenol-chloroform-petroleum ether method used for Pectinatus species [], can be employed. Further purification steps, such as chromatographic techniques, would be required to isolate this compound from the complex LPS mixture.

Q6: Are there structural isomers of this compound present in biological systems?

A: Yes, research indicates the presence of iso-(R)-3-hydroxyundecanoic acid as a structural isomer in the lipid A of Endozoicomonas sp. HEX311, a marine sponge symbiont []. This finding underscores the structural diversity of fatty acids in biological systems and their potential influence on biological activity.

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